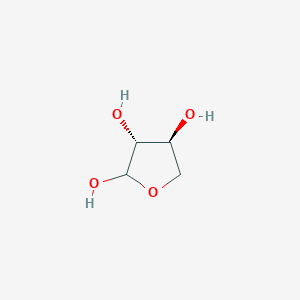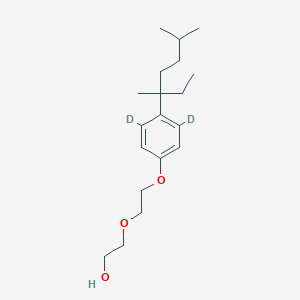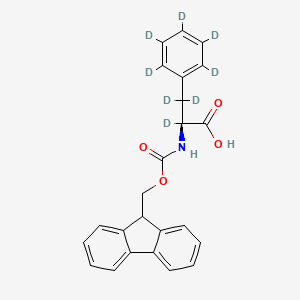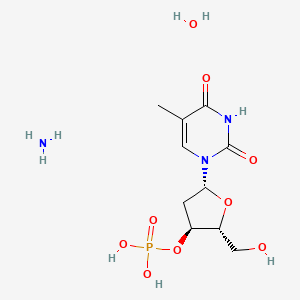
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid is a specialized organophosphorus compound known for its unique chemical structure and versatile applications. This compound features a decyloxy group, a trimethylammonio group, and a phosphinic acid moiety, making it a valuable molecule in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable phosphinic acid derivative with a decyloxy group. This can be achieved using decyl bromide in the presence of a base such as sodium hydride.
Quaternization: The next step is the quaternization of the intermediate with trimethylamine to introduce the trimethylammonio group. This reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Hydrolysis: Finally, the product is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido-phosphinic acid derivatives.
科学的研究の応用
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for phospholipid interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: Utilized in the formulation of surfactants and as an additive in lubricants.
作用機序
The mechanism by which decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The trimethylammonio group facilitates binding to negatively charged sites, while the phosphinic acid moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activity and alter membrane properties, leading to various biological effects.
類似化合物との比較
Bis(2-ethylhexyl)phosphinic acid: Known for its use in extraction processes and as a plasticizer.
Methacryloyloxymethyl phosphonate: Utilized in polymer chemistry and as a monomer in the synthesis of functional polymers.
Uniqueness: Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid stands out due to its unique combination of a long alkyl chain, a quaternary ammonium group, and a phosphinic acid moiety. This combination imparts distinct physicochemical properties, making it particularly useful in applications requiring amphiphilic molecules with specific binding capabilities.
特性
分子式 |
C15H35NO4P+ |
|---|---|
分子量 |
324.42 g/mol |
IUPAC名 |
2-[decoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3/p+1 |
InChIキー |
VVVDGSCGBGBGFN-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)






![D-[3-2H]Glucose](/img/structure/B12057919.png)




